Argireline acetate
Description
SNARE Complex Inhibition Mechanisms in Presynaptic Neurotransmission
The SNARE (soluble N-ethylmaleimide-sensitive factor activating protein receptor) complex is essential for synaptic vesicle fusion and neurotransmitter release. Comprising synaptosome-associated protein 25 (SNAP-25), vesicle-associated membrane protein (VAMP), and syntaxin, this ternary complex facilitates calcium-triggered exocytosis at neuromuscular junctions. This compound, whose sequence mirrors the N-terminal domain of SNAP-25, competitively inhibits SNARE assembly by binding to syntaxin and VAMP.
In vitro studies demonstrate that this compound disrupts SNARE complex stability, reducing acetylcholine release by up to 30% in chromaffin cell models. This inhibition occurs through steric hindrance, wherein the peptide occupies binding sites critical for SNAP-25’s interaction with other SNARE components. Structural analyses reveal that Argireline’s acetylated N-terminal and arginine-rich C-terminal enhance its affinity for syntaxin, mimicking the native SNAP-25 interaction. Consequently, synaptic vesicle fusion is impaired, leading to diminished muscle contraction and reduced dynamic wrinkle formation.
Comparative Efficacy Analysis with Botulinum Neurotoxin Type A
Botulinum neurotoxin type A (BoNT/A) and this compound share a common target—the SNARE complex—but diverge in mechanism and longevity. BoNT/A proteolytically cleaves SNAP-25, irreversibly disrupting vesicle fusion for months. In contrast, this compound reversibly inhibits SNARE assembly without enzymatic activity, resulting in transient effects lasting approximately five days.
Table 1: Comparative Mechanisms of this compound and Botulinum Neurotoxin Type A
Clinical trials highlight Argireline’s moderate efficacy: a 30% reduction in wrinkle depth after 30 days of topical application, compared to BoNT/A’s near-complete elimination of dynamic wrinkles. However, Argireline’s non-toxic profile positions it as a safer alternative for individuals seeking transient neuromuscular modulation.
Calcium-Dependent Exocytosis Modulation Pathways
Calcium influx triggers synaptic vesicle fusion by inducing conformational changes in the SNARE complex. This compound modulates this process by destabilizing the ternary SNARE structure, thereby reducing calcium sensitivity. In permeabilized chromaffin cells, 100 µM this compound inhibited catecholamine exocytosis by 30%, underscoring its role in attenuating calcium-dependent secretion.
The peptide’s interference extends to intracellular signaling cascades. By preventing SNARE assembly, this compound indirectly suppresses protein kinase C activation, a downstream effector of calcium signaling. This dual modulation—direct structural inhibition and secondary signaling suppression—explains its broader impact on neuromuscular activity beyond acetylcholine-specific pathways.
Properties
Molecular Formula |
C36H64N14O14S |
|---|---|
Molecular Weight |
949.0 g/mol |
IUPAC Name |
4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C34H60N14O12S.C2H4O2/c1-17(49)43-20(8-11-25(51)52)29(57)47-22(9-12-26(53)54)31(59)48-23(13-16-61-2)32(60)46-21(7-10-24(35)50)30(58)45-19(6-4-15-42-34(39)40)28(56)44-18(27(36)55)5-3-14-41-33(37)38;1-2(3)4/h18-23H,3-16H2,1-2H3,(H2,35,50)(H2,36,55)(H,43,49)(H,44,56)(H,45,58)(H,46,60)(H,47,57)(H,48,59)(H,51,52)(H,53,54)(H4,37,38,41)(H4,39,40,42);1H3,(H,3,4) |
InChI Key |
KUOYHRQPSCEGDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Argireline Acetate
Overview of Synthesis Approaches
The synthesis of this compound has traditionally relied on classical solid-phase peptide synthesis (SPPS). However, recent advancements have introduced liquid-phase segmented synthesis methods that offer advantages in terms of cost, solvent recovery, and environmental impact.
Liquid-Phase Segmented Synthesis Method
A patented liquid-phase segmented synthesis method provides a detailed, stepwise approach to prepare this compound with improved efficiency and reduced environmental burden.
Segmentation Strategy
The Argireline sequence is divided into two peptide segments:
- Tripeptide segment: Ac-Glu-(OtBu)-Glu(OtBu)-Met-OH
- Dipeptide segment: H2N-Gln(Trt)-Arg-OH
These segments are synthesized separately as activated esters and then coupled to form the pentapeptide segment Ac-Glu(OtBu)-Glu(OtBu)-Met-Gln(Trt)-Arg-OH.
The pentapeptide is further condensed with H-Arg-NH2·2HCl to yield the protected hexapeptide Ac-Glu(OtBu)-Glu(OtBu)-Met-Gln(Trt)-Arg-Arg-NH2.
Final deprotection yields this compound.
Detailed Synthetic Steps
| Step | Description | Reagents and Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of AcOSu (N-acetyl succinimide) | Acetyl chloride added to N-maloyl imines or p-NP in methylene dichloride with diisopropylethylamine at 0–5 °C, then room temperature for 2–3 h | Purified product obtained for subsequent use |
| 2 | Synthesis of Ac-Glu (OtBu)-OH | AcOSu reacted with γ-tert-butyl ester L-glutamic acid and sodium bicarbonate in THF or 1,4-dioxane/water mixture at room temperature for 5–8 h | Filtered and dried to obtain protected glutamic acid derivative |
| 3 | Formation of tripeptide and dipeptide segments | Peptide coupling using active ester method with reagents such as dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), and bases like N-methylmorpholine | Tripeptide and dipeptide segments synthesized with optimized molar ratios |
| 4 | Coupling pentapeptide and hexapeptide formation | Pentapeptide segment coupled with H-Arg-NH2·2HCl using DCC, HOBt, and N-methylmorpholine in dimethylformamide (DMF), stirred at room temperature for 48 h | Yield of protected hexapeptide ~76.3% |
| 5 | Deprotection and purification | Protected hexapeptide treated with trifluoroacetic acid/methylene dichloride (1:1) and triisopropylsilane at room temperature for 4–6 h, followed by purification via reverse-phase liquid chromatography (RPLC) | Final this compound obtained with purity >90%, yield up to 94.3% |
Advantages of Liquid-Phase Method
- Uses mainly free amino acids as raw materials, reducing cost.
- Solvents such as water, tetrahydrofuran (THF), and 1,4-dioxane are recyclable after simple processing.
- Avoids excessive use of protected amino acids at every step, unlike SPPS.
- Simplifies solvent variety and reduces reagent excess.
- Production cost reduced by approximately 40–50%.
- Environmentally friendlier due to solvent recovery and less waste generation.
Solid-Phase Peptide Synthesis (SPPS) Method (Brief Overview)
While the liquid-phase method is preferred industrially, classical SPPS remains in use for laboratory-scale synthesis. It involves stepwise elongation of the peptide chain anchored to a solid resin, with repeated cycles of amino acid coupling and deprotection. This method, however, suffers from high reagent consumption, difficulty in solvent recovery, and higher production costs.
Analytical Data and Purification
Purity and Yield
- Purity of this compound prepared by the liquid-phase method consistently exceeds 90% as confirmed by high-performance liquid chromatography (HPLC).
- Yields vary between 88.6% to 94.3% depending on reaction conditions and molar ratios of reagents used.
Purification Techniques
- Reverse-phase liquid chromatography (RPLC) with F-type particle diameter 30–50 μm resin.
- Mobile phases adjusted to pH 8.5 using ammonia solution.
- Gradient elution from 83:17 to 73:27 water:methanol over 40 minutes.
Summary Table of Key Reaction Parameters and Yields
| Synthetic Step | Key Reagents | Molar Ratios | Solvents | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| AcOSu synthesis | Acetyl chloride, diisopropylethylamine | 1:1.1–1.5:1.05–1.5 | Methylene dichloride | 2–3 h | Not specified | Ice bath cooling |
| Ac-Glu (OtBu)-OH synthesis | AcOSu, γ-tert-butyl ester L-glutamic acid, NaHCO3 | 1:1.0–1.3:1.5–3 | THF or 1,4-dioxane/water | 5–8 h | Not specified | pH adjusted to 2–3 |
| Peptide coupling (pentapeptide) | DCC, HOBt, N-methylmorpholine | 1:1.3:1.3:1.8:8 (pentapeptide:HOBt:DCC:base:amine) | DMF | 48 h | ~76.3% | Room temp stirring |
| Deprotection | Trifluoroacetic acid, triisopropylsilane | 1:5–10 (hexapeptide:triisopropylsilane) | Methylene dichloride/TFA (1:1) | 4–6 h | 88.6–94.3% | Followed by RPLC |
Chemical Reactions Analysis
Types of Reactions
Argireline acetate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common but can be used to reverse oxidation.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) can be used for reduction reactions.
Substitution Reagents: Various amino acid derivatives and coupling agents are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide
Reduction: Restored methionine
Substitution: Peptide analogs with modified amino acid sequences
Scientific Research Applications
Clinical Efficacy
Numerous studies have validated the efficacy of Argireline acetate in reducing wrinkles:
- Wang et al. (2013) conducted a randomized controlled trial with 60 participants, demonstrating a 48.9% reduction in periorbital wrinkles after four weeks of treatment with Argireline compared to a placebo group .
- A study published in 2023 indicated that a 10% Argireline serum reduced wrinkle depth by up to 30% over four weeks without significant toxicity .
- In another investigation, Argireline was shown to decrease wrinkle volume by 20.6% and length by 15.9% using a 2% cream formulation .
Safety Profile
This compound has been reported to have a favorable safety profile. Studies indicate no significant adverse effects or irritation when applied topically . It is considered a bio-safe alternative to botulinum toxin, lacking neuroparalytic effects and allergic responses associated with injectable treatments .
Applications in Skincare
The primary applications of this compound include:
- Anti-aging formulations : Used extensively in creams and serums aimed at reducing fine lines and wrinkles.
- Cosmetic procedures : As a non-invasive alternative to botulinum toxin injections for wrinkle reduction.
- Wound healing : Recent studies suggest potential applications in wound dressings, showing enhanced collagen synthesis and re-epithelialization in animal models .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other common anti-wrinkle agents:
| Agent | Efficacy (%) | Mechanism | Administration |
|---|---|---|---|
| This compound | 48.9 (Wang et al.) | Inhibits acetylcholine release | Topical |
| Botulinum Toxin | ~80 | Blocks nerve signals | Injection |
| Peptide Analogues (e.g., Arg2) | Varies (up to 30%) | Similar to Argireline | Topical |
Case Studies
- Wang et al. (2013) : This study involved 60 individuals treated with Argireline for four weeks, showcasing significant improvement in wrinkle depth and overall appearance without notable side effects .
- Draelos et al. (2017) : Evaluated a topical formulation containing Argireline, confirming its effectiveness in reducing signs of aging while maintaining safety standards .
- Mousivand et al. (2022) : Demonstrated Argireline's potential as a wound dressing material through enhanced healing properties in rat models, indicating its versatility beyond cosmetic applications .
Mechanism of Action
Argireline acetate exerts its effects by inhibiting the release of acetylcholine at the neuromuscular junction. This inhibition occurs through the destabilization of the SNARE complex, which is essential for vesicle docking and neurotransmitter release . By blocking acetylcholine release, this compound reduces muscle contractions, leading to a relaxation of facial muscles and a reduction in the appearance of expression lines and wrinkles .
Comparison with Similar Compounds
Botulinum Toxin (Botox)
Key Findings :
- Argireline’s potency is comparable to Botox in inhibiting neurotransmitter release, but its efficacy is lower due to reversible binding .
Doxorubicin (Chemotherapeutic Agent)
| Cell Line | Argireline IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Ratio (Argireline:Doxorubicin) |
|---|---|---|---|
| HEK-293 (Kidney) | 34.862 | 0.455 | 75:1 |
| IMR-32 (Neuroblastoma) | 68.458 | 0.0051 | 13,420:1 |
| HSF (Skin Fibroblasts) | 100 µM (67% inhibition) | 5.628 | 17.8:1 |
Key Findings :
- Argireline exhibits dose-dependent anti-proliferative effects only at concentrations 18–10,000× higher than typical cosmetic doses (1–10 µM) .
- Its cytotoxicity is negligible compared to doxorubicin, reinforcing its safety in topical formulations .
Enzyme Inhibition Profile
Argireline demonstrates broad-spectrum inhibition of enzymes linked to skin aging, as shown in Table 3 :
Key Findings :
- Argireline’s multi-target inhibition surpasses standard inhibitors like kojic acid (tyrosinase) and ascorbic acid (collagenase) in vitro .
- This broad activity supports its use in formulations targeting both wrinkles and uneven skin tone .
Key Findings :
Biological Activity
Argireline acetate, also known as acetyl hexapeptide-8, is a synthetic peptide widely used in cosmetic formulations for its anti-aging properties. This compound mimics the effects of botulinum toxin (Botox) by inhibiting neurotransmitter release at the neuromuscular junction, effectively reducing the appearance of wrinkles and fine lines. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, safety profile, and relevant research findings.
Argireline functions primarily through two proposed mechanisms:
- Inhibition of Muscle Contraction : Argireline inhibits the release of acetylcholine, a neurotransmitter responsible for muscle contraction. By blocking this signal, Argireline can temporarily relax facial muscles, thereby reducing the formation of expression lines and wrinkles .
- Stimulation of Collagen Production : There is evidence suggesting that Argireline may promote fibroblast activity, leading to increased production of collagen and elastin. These proteins are crucial for maintaining skin structure and elasticity over time .
Efficacy Studies
Several studies have evaluated the efficacy of Argireline in reducing wrinkles:
- Clinical Trials : In a study involving 60 participants, Argireline was applied twice daily for four weeks, resulting in a significant reduction in wrinkle depth by approximately 48.9% compared to a placebo group . Objective assessments using silicone skin replicas demonstrated decreased roughness parameters in the Argireline group (p<0.01) .
- Longitudinal Studies : Another study observed that Argireline reduced wrinkle depth by up to 30% after four weeks of treatment without toxicity, while a control emulsion achieved only a 10% reduction .
- Comparative Analysis : While Argireline shows promise as a non-toxic alternative to botulinum toxin, its efficacy is generally lower. For instance, one study noted that while Argireline delayed the recurrence of blepharospasm symptoms compared to placebo, the difference was not statistically significant .
Safety Profile
Argireline is considered relatively safe for topical application. Research indicates low cytotoxicity levels when tested on various human cell lines (e.g., HEK-293 and IMR-32). The inhibitory concentration (IC50) values were found to be significantly higher than those for doxorubicin, indicating that Argireline exhibits minimal cytotoxic effects at typical usage concentrations .
Summary of Research Findings
| Study | Sample Size | Duration | Results |
|---|---|---|---|
| Wang et al. (2023) | 60 participants | 4 weeks | 48.9% reduction in wrinkles (p<0.01) |
| Blane et al. (2023) | 10 participants | 4 weeks | 30% reduction in wrinkle depth; no toxicity |
| Cytotoxicity Study (2014) | Various cell lines | N/A | Low cytotoxicity; IC50 significantly higher than doxorubicin |
Case Studies
- Anti-Wrinkle Efficacy : In a double-blind study, participants reported subjective improvements in wrinkle appearance after four weeks of treatment with Argireline-containing formulations. Objective measurements confirmed these findings through skin replica analysis.
- Blepharospasm Treatment : In patients receiving botulinum toxin therapy for blepharospasm, Argireline was applied topically with results suggesting an extended duration before symptom recurrence compared to placebo.
Q & A
Q. What enzymatic pathways are primarily targeted by Argireline acetate in anti-aging research, and what assays validate these effects?
this compound exhibits inhibitory activity against tyrosinase, collagenase, elastase, and hyaluronidase, all critical enzymes in skin aging. Standard assays include:
- Spectrophotometric assays for tyrosinase inhibition (using L-DOPA as a substrate) .
- Fluorometric assays for collagenase and elastase activity (e.g., using DQ-collagen or elastin-fluorescein) .
- Colorimetric methods for hyaluronidase inhibition (via turbidimetric measurement of hyaluronic acid degradation) . These assays are conducted under controlled pH and temperature conditions to replicate physiological environments.
Q. What analytical methods ensure the purity and structural integrity of this compound in research settings?
- Reverse-phase HPLC with UV detection (λ = 220 nm) is standard for assessing purity (>95% as per most suppliers) .
- Mass spectrometry (MS) confirms molecular weight (888.4–889.01 Da) and sequence (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2) .
- Amino acid analysis (AAA) and nuclear magnetic resonance (NMR) validate peptide composition and acetate conjugation .
Q. How does the molecular structure of this compound contribute to its mechanism of action?
The hexapeptide sequence (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2) mimics the N-terminal region of SNAP-25, a protein substrate for botulinum toxin. This allows competitive inhibition of synaptic vesicle fusion, reducing neurotransmitter release and muscle contraction . The acetate group enhances solubility and stability in aqueous buffers .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro efficacy and in vivo performance of this compound?
Discrepancies often arise from:
- Skin permeability barriers : Use penetration enhancers (e.g., liposomes or microneedles) in topical formulations .
- Enzyme stability : Validate assays under physiologically relevant conditions (e.g., presence of metal ions for metalloproteinases) .
- Model limitations : Combine ex vivo human skin models with in vivo microdialysis to track peptide bioavailability .
Q. What experimental variables influence the measured IC50 of this compound against tyrosinase?
Key variables include:
- Substrate concentration : Non-linear kinetics at high L-DOPA concentrations may skew results .
- pH and temperature : Tyrosinase activity peaks at pH 6.8 and 37°C; deviations alter inhibition efficacy .
- Pre-incubation time : Longer pre-incubation of Argireline with the enzyme may enhance binding affinity . Statistical tools like ANOVA with post-hoc tests are recommended to assess variability .
Q. What strategies improve this compound’s stability in experimental formulations?
- Lyophilization : Maintains peptide integrity during long-term storage (-20°C) .
- Buffering agents : Use phosphate-buffered saline (PBS) at pH 5.0–6.5 to prevent deamidation of glutamine residues .
- Protective excipients : Add trehalose or mannitol to reduce aggregation in aqueous solutions .
Q. How should researchers design dose-response studies to evaluate this compound’s anti-wrinkle effects?
- In vitro : Use a logarithmic concentration range (0.1–100 µM) to determine EC50 for collagen synthesis in fibroblast cultures .
- In vivo : Apply topical formulations at 1–10% (w/w) in murine models, assessing wrinkle depth via optical profilometry .
- Statistical analysis : Fit data to a sigmoidal curve (Hill equation) to quantify potency and efficacy .
Methodological Considerations
Q. What reporting standards are critical for ensuring reproducibility in this compound studies?
Follow guidelines from Analytical and Bioanalytical Chemistry:
- Methods section : Specify peptide source, purity, and storage conditions .
- Data transparency : Provide raw enzyme kinetics data (e.g., Vmax, Km) in supplementary materials .
- Negative controls : Include assays without Argireline to baseline enzyme activity .
Q. How can researchers address conflicting findings on this compound’s anti-inflammatory effects?
- Mechanistic studies : Use siRNA knockdown of hyaluronidase-1 (HYAL1) to isolate Argireline’s role in inflammation .
- Multi-omics approaches : Combine transcriptomics (RNA-seq) and proteomics to map downstream signaling pathways .
- Meta-analysis : Pool data from independent studies to identify consensus trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
